molecular formula C8H6BrClN2 B1511134 4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B1511134
M. Wt: 245.5 g/mol
InChI Key: VWPPAUYKQIZMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine typically involves the bromination and chlorination of a pyrrolopyridine precursor. One common method involves the following steps :

    Starting Material: 4-Chloro-7-azaindole is used as the starting material.

    Bromination: The starting material is dissolved in dichloromethane and cooled to 0°C. Bromine is then added dropwise, and the reaction mixture is stirred for 2 hours.

    Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridines, while oxidation and reduction can modify the functional groups on the pyridine ring.

Scientific Research Applications

4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine involves the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors by binding to the active site and preventing substrate access . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of bromine, chlorine, and methyl groups on the pyrrolopyridine scaffold makes it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

4-bromo-5-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-2-5-7(9)6(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPPAUYKQIZMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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